molecular formula C4H6O6<br>C4H6O6<br>COOH(CHOH)2COOH B085755 Mesotartaric acid CAS No. 147-73-9

Mesotartaric acid

Cat. No.: B085755
CAS No.: 147-73-9
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-XIXRPRMCSA-N
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Description

meso-Tartaric acid: is a stereoisomer of tartaric acid, a naturally occurring organic acid found in various plants, particularly grapes. It is an achiral compound despite having two chiral centers due to its internal plane of symmetry, making it optically inactive . The molecular formula of meso-Tartaric acid is C4H6O6, and it is known for its unique properties compared to other stereoisomers of tartaric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: meso-Tartaric acid can be synthesized through the chemical oxidation of maleic acid or fumaric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide . The reaction typically involves the addition of the oxidizing agent to an aqueous solution of the starting material, followed by heating under reflux conditions.

Industrial Production Methods: Industrial production of meso-Tartaric acid often involves the resolution of racemic tartaric acid. This process can be achieved through the use of specific molds or bacteria that selectively consume one enantiomer, leaving behind the meso form . Another method involves the crystallization of racemic tartaric acid from a suitable solvent, where meso-Tartaric acid can be separated based on its distinct solubility properties .

Chemical Reactions Analysis

Types of Reactions: meso-Tartaric acid undergoes various chemical reactions, including:

    Oxidation: meso-Tartaric acid can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.

    Reduction: It can be reduced to meso-2,3-dihydroxybutane using reducing agents such as sodium borohydride.

    Esterification: meso-Tartaric acid reacts with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid as a catalyst.

Major Products Formed:

    Oxidation: Oxalic acid.

    Reduction: meso-2,3-dihydroxybutane.

    Esterification: Tartaric acid esters (e.g., dimethyl tartrate).

Comparison with Similar Compounds

meso-Tartaric acid is unique among the stereoisomers of tartaric acid due to its achirality and internal plane of symmetry. Similar compounds include:

meso-Tartaric acid stands out because it is the only stereoisomer that is achiral and does not exhibit optical activity, making it valuable in specific applications where optical activity is not desired .

Properties

IUPAC Name

(2R,3S)-2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2+
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InChI Key

FEWJPZIEWOKRBE-XIXRPRMCSA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Isomeric SMILES

[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O
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Molecular Formula

Record name TARTARIC ACID
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DSSTOX Substance ID

DTXSID60883336
Record name meso-Tartaric acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], White crystalline powder; [Alfa Aesar MSDS], WHITE CRYSTALLINE POWDER.
Record name Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-
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Flash Point

210 °C c.c.
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Solubility

Solubility in water, g/l at 20 °C: 1400 (very soluble)
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Density

Relative density (water = 1): 1.79
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CAS No.

147-73-9, 133-37-9, 815-84-9, 5990-63-6
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Record name Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-
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Record name TARTARIC ACID, MESO-
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Melting Point

206 °C
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Synthesis routes and methods I

Procedure details

Thus free maleic acid is reacted in aqueous solution with hydrogen peroxide in the presence of alkali tungstates or molybdates, the intermediate epoxysuccinic acid formed hydrolyzed by boiling and then the racemic acid formed crystallized out of the hydrolysis solution, see Church and Blumberg, "Ind. Eng. Chem.", Vol. 43 (8) pages 1780 to 1786. The mother liquor of the racemic acid crystallization is again returned into the reaction step.
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Synthesis routes and methods II

Procedure details

After approximately 6 hours of boiling a small amount of solids appeared. 1H-NMR and IR analysis showed this solid to be primarily sodium oxalate, a tartaric acid degradation product.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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